Cas no 189084-64-8 (2,2',4,4',6-Pentabromodiphenyl Ether)

189084-64-8 structure
Product Name:2,2',4,4',6-Pentabromodiphenyl Ether
CAS No:189084-64-8
Molecular Formula:C12H5OBr5
Molecular Weight:564.6875
MDL:MFCD09037599
CID:229709
PubChem ID:329754619
2,2',4,4',6-Pentabromodiphenyl Ether Properties
Names and Identifiers
-
- Benzene,1,3,5-tribromo-2-(2,4-dibromophenoxy)-
- 1,3,5-tribromo-2-(2,4-dibromophenoxy)benzene
- 2,2',4,4',6-Pentabromodiphenyl ether
- 2,2',4,4',6-PentabromodiphenyletherBDE-100 Solution
- BDE No 100 solution
- 2,2',3,5-TETRACHLOROBIPHENYL
- 2,2',4,4',6-PentaBDE
- 2,2',4,4',6-Pentabromodiphenyl ether solution
- 2,2,4,4,6-Pentabromodiphenyl ether50µg
- 2,2’,4,4’,6-Pentabromodiphenyl ether
- Benzene,1,3,5-tribromo-2-(2,4-dibromophenoxy)
- PBDE 100
- 2,2′,4,4′,6-PentaBDE
- BDE 100
- BDE-100
- PBDE-100
- 22446PENTABROMOBIPHENYLETHER
- 22446PENTABROMINATEDDIPHENYLETHER
- 2,2μ,4,4μ,6-PentaBDE, 2,2μ,4,4μ,6-Pentabromodiphenyl ether solution, PBDE 100
- 2,2',4,4',6-Pentabromodiphenyl ether,50 μL
- mL in Isooctane
- BDE No 100 solution
- 2,2',4,4',6-Pentabromodiphenyl ether,50 μL/mL in Isooctane
- NSKIRYMHNFTRLR-UHFFFAOYSA-N
- PBDE100
- PBDE No. 100
- SCHEMBL14938506
- DTXSID4052689
- YW2W2K0A6U
- BDE100
- Q27294741
- UNII-YW2W2K0A6U
- 4C8
- CHEBI:138065
- 1,3,5-Tribromo-2-(2,4-dibromophenoxy)-Benzene
- J-012193
- Benzene, 1,3,5-tribromo-2-(2,4-dibromophenoxy)-
- NS00001129
- 189084-64-8
- PBDE 100 50 microg/mL in Nonane
- 2,4-Dibromophenyl 2,4,6-Tribromophenyl Ether
- 2,2',4,4',6-Pentabromodiphenyl ethe
-
- MDL: MFCD09037599
- InChIKey: NSKIRYMHNFTRLR-UHFFFAOYSA-N
- Inchi: InChI=1S/C12H5Br5O/c13-6-1-2-11(8(15)3-6)18-12-9(16)4-7(14)5-10(12)17/h1-5H
- SMILES: BrC1C=C(Br)C=C(Br)C=1OC1C=CC(Br)=CC=1Br
Computed Properties
- Exact Mass: 559.62600
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Rotatable Bond Count: 2
- Monoisotopic Mass: 559.62573g/mol
- Heavy Atom Count: 18
- Complexity: 265
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 6.9
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- LogP: 7.29140
- PSA: 9.23000
- Melting Point: 97.6-98.0 ºC
- Flash Point: Fahrenheit: 10.4 ° f < br / > Celsius: -12 ° C < br / >
- Solubility: Insuluble (7.3E-5 g/L) (25 ºC),
- Color/Form: 50 μg/mL in isooctane
- Density: 2.343±0.06 g/cm3 (20 ºC 760 Torr),
2,2',4,4',6-Pentabromodiphenyl Ether Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE98575-10mg |
2,2',4,4',6-PENTABROMODIPHENYL ETHER |
189084-64-8 | 10mg |
$364.00 | |||
TRC | P237820-10mg |
2,2',4,4',6-Pentabromodiphenyl Ether |
189084-64-8 | 10mg |
$ 251.00 | 2023-09-06 | ||
BAI LING WEI Technology Co., Ltd. | bde-100s-1mL |
2,2',4,4',6-Pentabromodiphenyl Ether,50 μg/mL in Isooctane |
189084-64-8 | 50 μg/mL in Isooctane | 1mL |
¥ 1390 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-227291-1 ml |
BDE No 100 solution, |
189084-64-8 | 1 ml |
¥2241.00 | 2023-09-05 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 33681-1ML |
2,2',4,4',6-Pentabromodiphenyl Ether |
189084-64-8 | 1ml |
¥4419.05 | 2023-10-25 |
2,2',4,4',6-Pentabromodiphenyl Ether Related Literature
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10. Brominated flame retardants in plasma samples from three different occupational groups in NorwayCathrine Thomsen,Elsa Lundanes,Georg Becher J. Environ. Monit. 2001 3 366
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